REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.Cl[C:14](OC(Cl)(Cl)Cl)=[O:15]>C1COCC1>[N:8]([C:7]1[CH:9]=[CH:10][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:5][CH:6]=1)=[C:14]=[O:15]
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Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
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45 min
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in toluene
|
Type
|
CUSTOM
|
Details
|
evaporated (2×)
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C1=CC=C(C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 164.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |